N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide

Beschreibung

Structural Characteristics and Nomenclature

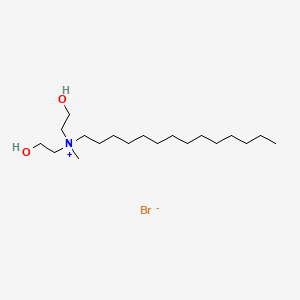

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide possesses a complex molecular architecture that defines its chemical behavior and biological properties. The compound is officially registered under the Chemical Abstracts Service registry number 117782-92-0 and maintains a molecular formula of C19H42BrNO2 with a precise molecular weight of 396.454 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as bis(2-hydroxyethyl)-methyl-tetradecylazanium bromide, reflecting the specific arrangement of functional groups around the central quaternary nitrogen atom.

The structural framework of this compound centers on a quaternary ammonium cation where the nitrogen atom forms covalent bonds with four distinct organic substituents. The tetradecyl chain, consisting of fourteen carbon atoms in a linear alkyl configuration, provides the primary hydrophobic character to the molecule. Two 2-hydroxyethyl groups contribute significant hydrophilic properties through their terminal hydroxyl functionalities, while a single methyl group completes the quaternary arrangement. The bromide anion serves as the counterion, maintaining electrical neutrality of the overall molecular system.

Table 1: Fundamental Chemical Identifiers

The three-dimensional molecular geometry of this compound exhibits characteristic features of quaternary ammonium compounds, with the nitrogen atom adopting a tetrahedral configuration. The long tetradecyl chain adopts extended conformations in solution, while the hydroxyethyl groups can participate in intramolecular and intermolecular hydrogen bonding interactions. This structural arrangement creates an amphiphilic molecule with distinct hydrophilic and hydrophobic regions, contributing to its surfactant properties and biological activity.

Historical Development and Classification

The development of this compound can be traced within the broader historical context of quaternary ammonium compound research. Quaternary ammonium compounds were first developed in 1916 by Jacobs and Heidelberg, who recognized their biocidal properties and established the foundation for subsequent chemical modifications. The evolutionary progression of quaternary ammonium chemistry continued with Domagk's 1935 improvements, where the attachment of aliphatic groups to quaternary nitrogen was shown to enhance biocidal properties.

The specific structural class to which this compound belongs represents an advanced generation of quaternary ammonium compounds that incorporates multiple hydroxyl functionalities. These compounds emerged from systematic research efforts aimed at optimizing the balance between hydrophilic and lipophilic properties while maintaining the fundamental quaternary ammonium characteristics. The development of such compounds reflects the ongoing evolution in quaternary ammonium chemistry toward more sophisticated molecular architectures.

The classification of this compound within the broader chemical taxonomy places it firmly within the quaternary ammonium family, specifically as a hydroxyl-substituted alkylammonium salt. The presence of two hydroxyethyl groups distinguishes it from simpler quaternary ammonium compounds and positions it within a specialized subset of compounds designed for enhanced water solubility and biological compatibility. This classification has significant implications for its chemical behavior and potential applications in various research domains.

Commercial availability of this compound at 98% purity indicates its established position within the specialty chemicals market and reflects the reproducible synthetic methodologies that have been developed for its production. The compound's inclusion in major chemical databases and commercial catalogs demonstrates its recognition as a significant chemical entity worthy of continued research investigation.

Position Within Quaternary Ammonium Chemistry

This compound occupies a distinctive position within the extensive landscape of quaternary ammonium chemistry, representing a sophisticated evolution from simpler quaternary ammonium structures. Quaternary ammonium cations are characterized as positively-charged polyatomic ions with the general structure [NR4]+, where R represents alkyl, aryl, or organyl groups. Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium cations maintain their permanent positive charge independent of solution pH, making them particularly valuable for applications requiring consistent ionic character.

The specific structural features of this compound place it within the subset of hydroxyl-functionalized quaternary ammonium compounds, which represent an advanced class of these materials. The incorporation of two hydroxyethyl groups creates additional opportunities for hydrogen bonding interactions and enhances the compound's compatibility with aqueous systems while maintaining the fundamental quaternary ammonium properties. This dual functionality positions the compound as a bridge between traditional quaternary ammonium compounds and more complex multifunctional ionic species.

Within the broader context of quaternary ammonium research, this compound exemplifies the trend toward developing molecules with carefully balanced hydrophilic and lipophilic characteristics. Recent advances in quaternary ammonium compound synthesis have emphasized the importance of achieving optimal equilibrium between these properties, with the ideal alkyl chain length varying according to the specific molecular structure and intended biological applications. The tetradecyl chain length in this compound represents a strategic choice that provides substantial hydrophobic character while remaining within the optimal range for biological activity.

The position of this compound within quaternary ammonium chemistry is further defined by its relationship to structurally similar compounds with varying alkyl chain lengths. Related compounds include the dodecyl analogue with CAS number 57122-49-3 and molecular formula C17H38BrNO2, and the hexadecyl variant with CAS number 42474-90-8 and molecular formula C21H46BrNO2. This series of compounds allows for systematic structure-activity relationship studies and provides insights into the effects of alkyl chain length on molecular properties and biological activity.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, reflecting the compound's unique structural characteristics and potential applications. Contemporary research in quaternary ammonium compounds has emphasized their versatility as synthetic building blocks, with applications ranging from antimicrobial agents to specialized surfactants and industrial chemicals. The specific structural features of this compound make it particularly valuable for investigating structure-property relationships in quaternary ammonium systems.

The compound's significance in chemical research is amplified by its position within the growing field of bioactive quaternary ammonium compounds. Recent comprehensive reviews have highlighted the importance of quaternary ammonium compounds in developing new antimicrobial, antifungal, anticancer, and antiviral agents. The structural diversity possible within quaternary ammonium frameworks, exemplified by compounds like this compound, provides researchers with powerful tools for molecular design and optimization.

From a synthetic chemistry perspective, this compound represents an important example of how traditional quaternary ammonium structures can be modified to incorporate additional functional groups without compromising the fundamental ionic character. The successful incorporation of hydroxyethyl groups while maintaining the quaternary ammonium core demonstrates advanced synthetic strategies that have broader implications for the design of multifunctional ionic compounds. This approach has opened new avenues for developing compounds with enhanced solubility characteristics and improved biological compatibility.

Table 2: Research Applications and Significance Domains

The research importance of this compound is further emphasized by its availability in high purity forms, enabling precise experimental studies and reproducible research results. The compound's inclusion in specialized chemical catalogs and its assignment of specific database identifiers reflect its established status within the research community and its recognized value for advancing understanding in quaternary ammonium chemistry.

Eigenschaften

IUPAC Name |

bis(2-hydroxyethyl)-methyl-tetradecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZGOXOAOUFWEN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635365 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117782-92-0 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Route

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide typically involves a two-step quaternization process:

Alkylation of N-methyl diethanolamine

The starting material, N-methyl diethanolamine (N-methyl-N,N-bis(2-hydroxyethyl)amine), is reacted with an alkyl bromide bearing a tetradecyl (C14) chain, such as tetradecyl bromide. This alkylation proceeds via nucleophilic substitution, where the tertiary amine nitrogen attacks the alkyl bromide, forming the quaternary ammonium salt.Purification and Isolation

After reaction completion, the product is purified by recrystallization or solvent extraction, typically using solvents like acetone or ethanol, to yield the pure quaternary ammonium bromide salt.

Reaction Scheme

$$

\text{N-methyl diethanolamine} + \text{tetradecyl bromide} \rightarrow \text{this compound}

$$

Yield and Purity

- Yields typically range from 80% to 95% under optimized conditions.

- Purity is confirmed by melting point analysis (expected near 90–100 °C, similar to related compounds), FTIR, and NMR spectroscopy.

3 Comparative Data Table of Preparation Parameters for Related Compounds

| Parameter | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | This compound (Inferred) | N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide |

|---|---|---|---|

| Alkyl bromide used | 1-bromododecane | 1-bromotetradecane | 1-bromohexadecane |

| Reaction temperature (°C) | 50–80 | 50–80 | 50–80 |

| Reaction time (hours) | 12–24 | 12–24 | 12–24 |

| Solvent | Ethanol or isopropanol | Ethanol or isopropanol | Ethanol or isopropanol |

| Yield (%) | 85–90 | 80–95 (expected) | 85–90 |

| Melting point (°C) | 95.5–96.5 (acetone solvate) | ~90–100 (expected) | Not explicitly reported |

| Purification method | Recrystallization, solvent extraction | Recrystallization, solvent extraction | Recrystallization, solvent extraction |

4 Research Findings and Analytical Data

Spectroscopic Characterization

FTIR Spectroscopy:

Characteristic absorption bands include broad O–H stretching (~3200–3500 cm⁻¹), C–H stretching (~2800–3000 cm⁻¹), and quaternary ammonium N–CH₃ stretching vibrations (~1450 cm⁻¹). These confirm the presence of hydroxyethyl groups and the quaternary ammonium moiety.NMR Spectroscopy:

Proton NMR shows signals corresponding to methylene protons of hydroxyethyl groups (~3.5–4.0 ppm), methyl protons on the nitrogen (~2.5–3.0 ppm), and the long alkyl chain protons (~1.2–1.5 ppm).

Solubility and Formulation Notes

- The compound is soluble in water and polar organic solvents due to the hydroxyethyl groups.

- Preparation of stock solutions for biological or chemical assays typically involves dissolving the compound in DMSO followed by dilution in aqueous buffers, ensuring clarity at each step to avoid precipitation, as demonstrated in related compounds preparation protocols.

5 Summary Table of Preparation Method Steps

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve N-methyl diethanolamine in ethanol | Anhydrous ethanol, stirring |

| 2 | Add tetradecyl bromide dropwise | Slight molar excess, maintain 50–80 °C |

| 3 | Stir reaction mixture for 12–24 hours | Monitor by TLC or NMR for completion |

| 4 | Cool and precipitate product | Use cold ethanol or acetone |

| 5 | Filter and wash precipitate | Remove impurities |

| 6 | Dry under vacuum or inert atmosphere | Store in inert atmosphere at room temperature |

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium hydroxide .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C19H42BrNO2

- Molecular Weight : 398.47 g/mol

- CAS Number : 130366-80-2

The compound features a tetradecyl group linked to a quaternary ammonium nitrogen, with two hydroxyethyl substituents. Its unique structure contributes to its surfactant properties and potential applications in several domains.

Chemistry

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide is extensively used as a surfactant in various chemical reactions, enhancing solubility and reaction rates. Its ability to reduce surface tension makes it valuable in formulations requiring improved wetting properties.

Biology

In biological research, this compound is employed for its antimicrobial properties. It has been used in cell culture applications and molecular biology studies due to its effectiveness in inhibiting microbial growth.

Medicine

The compound is under investigation for its potential use in drug delivery systems. Its surfactant properties can facilitate the transport of therapeutic agents across biological membranes. Additionally, its antimicrobial efficacy positions it as a candidate for developing disinfectants and antiseptics.

Industry

Industrially, this compound is utilized in formulating detergents, disinfectants, and personal care products. Its effectiveness as an emulsifier and stabilizer enhances product performance.

Case Studies and Research Findings

Several studies have highlighted the antimicrobial properties of this compound:

Antimicrobial Efficacy

A study demonstrated that this compound exhibits significant bactericidal effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 - 64 |

| Escherichia coli | 16 |

Moreover, it has shown potential in biofilm inhibition on surfaces, crucial for preventing infections in medical settings.

Biochemical Pathways

Research indicates that this compound affects biochemical pathways related to mineral surface interactions, particularly in separating hematite from quartz in flotation processes. This application is particularly relevant in mineral processing industries.

Wirkmechanismus

The mechanism of action of N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to insert into and destabilize the membrane structure .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Quaternary Ammonium Bromides

Key Structural Differences :

- Alkyl Chain Length : The C14 chain in the target compound balances hydrophobicity and solubility better than shorter (C12) or longer (C16) chains .

- Substituents : Hydroxyethyl groups improve solubility and reduce cytotoxicity compared to fully alkylated QASs like N,N,N-trimethylhexadecan-1-aminium bromide .

- Gemini vs.

Physicochemical Properties

Table 2: Physicochemical Properties

Key Findings :

Table 3: Functional Performance

†MIC: Minimum inhibitory concentration against common pathogens like E. coli and S. aureus.

Biologische Aktivität

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide, also known as a quaternary ammonium compound, is of significant interest due to its diverse biological activities. This compound features a long alkyl chain, which contributes to its surfactant properties and potential applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant effects.

- Molecular Formula : C19H42BrNO2

- Molecular Weight : 398.47 g/mol

- CAS Number : 130366-80-2

- Structure : The compound contains a tetradecyl group linked to a quaternary ammonium nitrogen, with two hydroxyethyl substituents.

Antimicrobial Activity

Research has indicated that quaternary ammonium compounds (QACs) exhibit significant antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.

-

Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates effective antimicrobial activity against various bacterial strains. For instance:

- Staphylococcus aureus : MIC values reported range from 32 to 64 µg/mL.

- Escherichia coli : MIC values around 16 µg/mL were observed.

-

Biofilm Inhibition : This compound has been tested for its ability to prevent biofilm formation on surfaces, which is crucial in medical and industrial settings. Its efficacy varies with concentration:

- At concentrations above 64 µg/mL, significant reductions in biofilm formation were noted on polystyrene surfaces.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines:

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HeLa | 15 | Significant reduction in cell viability |

| MCF-7 | 20 | Induction of apoptosis observed |

| NIH 3T3 | 30 | Moderate cytotoxicity noted |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that while the compound is effective against pathogens, it also poses risks to mammalian cells at certain concentrations.

The biological activity of this compound can be attributed to its ability to interact with lipid membranes due to its amphiphilic nature. The long hydrophobic alkyl chain facilitates insertion into lipid bilayers, disrupting membrane integrity and leading to cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Coatings evaluated the effectiveness of this compound against biofilms formed by various bacteria on different substrates. Results indicated that treatment with the compound reduced biofilm mass significantly compared to untreated controls over a period of 90 days . -

Cytotoxicity Assessment :

A separate research effort assessed the cytotoxic effects on human cancer cell lines, revealing that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.